molecular formula C17H12ClN5O2 B10981296 6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No.: B10981296
M. Wt: 353.8 g/mol
InChI Key: HEXTVUXIRGNSLS-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro and hydroxy groups: Chlorination and hydroxylation reactions are performed on the quinoline core to introduce the chloro and hydroxy groups at the desired positions.

    Formation of the triazolo[4,3-a]pyridine moiety: This involves the cyclization of appropriate precursors under specific conditions to form the triazolo[4,3-a]pyridine ring.

    Coupling of the triazolo[4,3-a]pyridine moiety with the quinoline core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 6-hydroxy-4-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting key enzymes: Such as cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

Comparison with Similar Compounds

6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide can be compared with other similar compounds such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.

    1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A related compound with similar structural features but different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C17H12ClN5O2

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12ClN5O2/c18-10-4-5-13-11(7-10)16(24)12(8-19-13)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25)

InChI Key

HEXTVUXIRGNSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

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